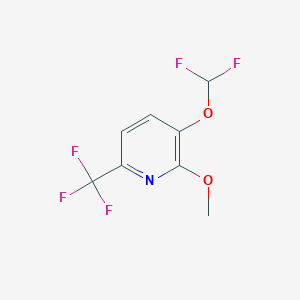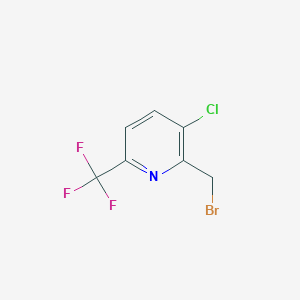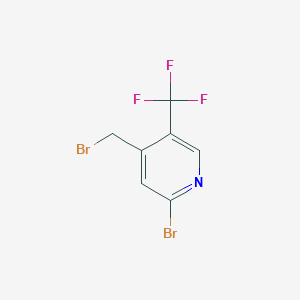
4-Bromometil-2-hidroxi-6-(trifluorometil)piridina
Descripción general
Descripción
“4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine” is a chemical compound that is a part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
Las trifluorometilpiridinas, que incluyen 4-Bromometil-2-hidroxi-6-(trifluorometil)piridina, son motivos estructurales clave en los ingredientes agroquímicos activos . Se utilizan en la protección de los cultivos contra las plagas . Fluazifop-butilo fue el primer derivado de trifluorometilpiridina que se introdujo en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Las trifluorometilpiridinas también se utilizan en la industria farmacéutica . Varios derivados de trifluorometilpiridina se utilizan en las industrias farmacéutica y veterinaria; se ha concedido la autorización de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la parte trifluorometilpiridina, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Síntesis de ingredientes activos
El bromuro de 4-bromometilpiridina, un compuesto relacionado, se utiliza como intermedio químico para la síntesis de varios productos de protección de cultivos . Reacciona con 1,2-etanodamina y 1,3-propanodamina para formar las diamidas correspondientes .
Fármacos aprobados por la FDA
Los fármacos que contienen el grupo trifluorometilo, incluidos los que contienen this compound, han sido aprobados por la FDA . Esta revisión abarca la química detallada de 19 fármacos aprobados por la FDA en los últimos 20 años, que contienen el grupo trifluorometilo como uno de los farmacóforos .
Aplicaciones futuras
Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina hacen que las trifluorometilpiridinas sean prometedoras para muchas aplicaciones novedosas en el futuro .
Síntesis de otros compuestos
La 2-bromo-4-metilpiridina, otro compuesto relacionado, se ha utilizado en la síntesis total del pigmento de edad ocular A2-E . También se utiliza en la preparación de metoxi-2-(2-piridil)indoles .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromomethyl groups can act as alkylating agents, potentially modifying the function of target molecules . The hydroxy and trifluoromethyl groups may also influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the bromomethyl, hydroxy, and trifluoromethyl groups may influence these properties, affecting the compound’s bioavailability .
Result of Action
As a pyridine derivative, it may influence various cellular processes, potentially leading to changes in cell function .
Análisis Bioquímico
Biochemical Properties
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in regioselective deprotonation reactions, which are crucial in organic synthesis . The compound’s interactions with enzymes often involve the formation of covalent bonds, which can lead to enzyme inhibition or activation, depending on the context of the reaction.
Cellular Effects
The effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the respiratory system, causing irritation and potential toxicity at higher concentrations . These effects are crucial for understanding the compound’s potential therapeutic applications and risks.
Molecular Mechanism
At the molecular level, 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with enzymes makes it a potent inhibitor in certain biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of the compound can cause significant respiratory irritation and other toxic effects . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in regioselective deprotonation reactions is particularly noteworthy, as it can lead to the formation of important intermediates in organic synthesis . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and stability play a significant role in its localization and accumulation within specific cellular compartments . These factors are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic targets .
Propiedades
IUPAC Name |
4-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKWBVTRDWMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220712 | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-55-9 | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















